3-(Thiazole-2-yl)-oxetan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

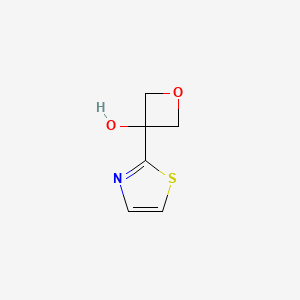

3-(Thiazole-2-yl)-oxetan-3-ol is a heterocyclic compound that contains both a thiazole ring and an oxetane ring Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom Oxetane is a four-membered ring with three carbon atoms and one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazole-2-yl)-oxetan-3-ol typically involves the formation of the thiazole ring followed by the introduction of the oxetane ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. The oxetane ring can then be introduced through a cyclization reaction involving an appropriate diol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are suitable for large-scale production are often employed to improve yields and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

3-(Thiazole-2-yl)-oxetan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

3-(Thiazole-2-yl)-oxetan-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(Thiazole-2-yl)-oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, while the oxetane ring can provide additional steric and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.

Oxetane Derivatives: Compounds like oxetane, oxetan-2-one, and oxetan-3-one share the oxetane ring structure.

Uniqueness

3-(Thiazole-2-yl)-oxetan-3-ol is unique due to the combination of both thiazole and oxetane rings in a single molecule

Actividad Biológica

3-(Thiazole-2-yl)-oxetan-3-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C6H6N2OS

- Molecular Weight : 158.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may exhibit:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, likely through interference with cell wall synthesis or metabolic pathways.

- Antioxidant Properties : It may act as a free radical scavenger, thereby reducing oxidative stress in cells.

- Antitumor Activity : Initial research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL, indicating moderate antioxidant activity.

Antitumor Activity

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation with an IC50 value ranging from 10 to 30 µM, depending on the cell line tested.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal investigated the antimicrobial effects of various thiazole derivatives, including this compound. The findings indicated significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Antioxidant Properties

Another research project focused on evaluating the antioxidant properties of thiazole derivatives. The study found that compounds similar to this compound exhibited substantial free radical scavenging abilities, which could be beneficial for applications in neuroprotection and anti-aging therapies .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Modifications at specific positions on the thiazole ring or oxetan moiety can enhance potency and selectivity. For instance:

- Substituents on Thiazole Ring : Electron-donating groups tend to increase antimicrobial activity.

- Hydroxyl Group Positioning : The position of the hydroxyl group on the oxetan ring can significantly affect both solubility and bioactivity.

Propiedades

Número CAS |

1272412-63-1 |

|---|---|

Fórmula molecular |

C6H7NO2S |

Peso molecular |

157.19 g/mol |

Nombre IUPAC |

2-(1,3-thiazol-2-yl)oxetan-3-ol |

InChI |

InChI=1S/C6H7NO2S/c8-4-3-9-5(4)6-7-1-2-10-6/h1-2,4-5,8H,3H2 |

Clave InChI |

DNJOGYIBYIJGCC-UHFFFAOYSA-N |

SMILES |

C1C(CO1)(C2=NC=CS2)O |

SMILES canónico |

C1C(C(O1)C2=NC=CS2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.